molecular formula C17H18ClNO4S B13802896 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate CAS No. 63512-20-9

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B13802896
CAS No.: 63512-20-9
M. Wt: 367.8 g/mol
InChI Key: JHXRZBGGUAYINO-UHFFFAOYSA-M
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Description

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate, typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole derivatives in water under reflux conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a wide range of substituted benzoxazole compounds .

Scientific Research Applications

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate include other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

CAS No.

63512-20-9

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-3-ethyl-2-methyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C10H11ClNO.C7H8O3S/c1-3-12-7(2)13-10-5-4-8(11)6-9(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-6H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

JHXRZBGGUAYINO-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(OC2=C1C=C(C=C2)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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